molecular formula C28H45N3O6 B592547 1-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-2-methyl-6-[(14-oxo-azacyclotetradec-6-yl)oxy]oxan-4-yl]-3-(2-phenylethyl)urea CAS No. 137120-14-0

1-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-2-methyl-6-[(14-oxo-azacyclotetradec-6-yl)oxy]oxan-4-yl]-3-(2-phenylethyl)urea

Cat. No.: B592547
CAS No.: 137120-14-0
M. Wt: 519.683
InChI Key: YIRXOROPNSEZNV-DXHDLOHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-2-methyl-6-[(14-oxo-azacyclotetradec-6-yl)oxy]oxan-4-yl]-3-(2-phenylethyl)urea is a member of the fluvirucin family, which are 14-membered macrolactam polyketides known for their antifungal and antiviral activities. These compounds are produced by actinomycetes, particularly from the genera Actinomadura, Nonomuraea, and Nocardiopsis . This compound, like its congeners, features a unique β-alanine starter unit in its polyketide skeleton, contributing to its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluvirucin B5 involves the incorporation of β-amino acids into the polyketide skeleton. The biosynthetic pathway includes the selection of L-aspartate by the ATP-dependent adenylation enzyme FlvN, which ligates the amino acid onto the acyl carrier protein FlvL to generate aspartyl-FlvL . This is followed by a series of enzymatic reactions that construct the macrolactam ring and introduce various side chains.

Industrial Production Methods: Industrial production of fluvirucin B5 typically involves fermentation processes using actinomycetes strains such as Actinomadura or Nonomuraea. The fermentation broth is extracted with solvents, and the compound is purified using chromatography techniques . The production process is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-2-methyl-6-[(14-oxo-azacyclotetradec-6-yl)oxy]oxan-4-yl]-3-(2-phenylethyl)urea undergoes various chemical reactions, including:

    Oxidation: Introduction of hydroxyl groups at specific positions on the macrolactam ring.

    Reduction: Reduction of keto groups to hydroxyl groups.

    Substitution: Replacement of hydrogen atoms with alkyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of alkyl halides or amines under basic conditions.

Major Products: The major products formed from these reactions include various fluvirucin derivatives with modified side chains and functional groups, enhancing their biological activity .

Scientific Research Applications

1-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-2-methyl-6-[(14-oxo-azacyclotetradec-6-yl)oxy]oxan-4-yl]-3-(2-phenylethyl)urea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of fluvirucin B5 involves the disruption of fungal and viral cell membranes. It binds to specific molecular targets, such as enzymes involved in cell wall synthesis and viral replication. This binding inhibits the normal function of these enzymes, leading to cell death or inhibition of viral replication . The β-alanine moiety plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

1-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-2-methyl-6-[(14-oxo-azacyclotetradec-6-yl)oxy]oxan-4-yl]-3-(2-phenylethyl)urea is unique among fluvirucins due to its specific side chain modifications and β-alanine starter unit. Similar compounds include:

These compounds share a common macrolactam structure but differ in their side chains and functional groups, contributing to their unique biological activities.

Properties

CAS No.

137120-14-0

Molecular Formula

C28H45N3O6

Molecular Weight

519.683

IUPAC Name

1-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-2-methyl-6-[(14-oxo-azacyclotetradec-6-yl)oxy]oxan-4-yl]-3-(2-phenylethyl)urea

InChI

InChI=1S/C28H45N3O6/c1-20-25(33)24(31-28(35)30-19-17-21-12-6-5-7-13-21)26(34)27(36-20)37-22-14-8-3-2-4-9-16-23(32)29-18-11-10-15-22/h5-7,12-13,20,22,24-27,33-34H,2-4,8-11,14-19H2,1H3,(H,29,32)(H2,30,31,35)/t20-,22?,24+,25+,26+,27-/m0/s1

InChI Key

YIRXOROPNSEZNV-DXHDLOHLSA-N

SMILES

CC1C(C(C(C(O1)OC2CCCCCCCC(=O)NCCCC2)O)NC(=O)NCCC3=CC=CC=C3)O

Origin of Product

United States

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